3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C16H20O3This compound belongs to the cinnamic acid family and has a unique chemical structure that makes it a promising candidate for various research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethanol and 2-bromophenylacetic acid.
Etherification: Cyclohexylmethanol is reacted with 2-bromophenylacetic acid in the presence of a base, such as potassium carbonate, to form the intermediate 2-(cyclohexylmethoxy)phenylacetic acid.
Dehydration: The intermediate is then subjected to dehydration using a dehydrating agent, such as phosphorus oxychloride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A structurally related compound with similar chemical properties.
3-Phenylpropanoic Acid: Another related compound with a similar backbone structure.
Uniqueness
3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYCROUFQFGRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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